molecular formula C24H22ClN5O2S B2917898 N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-23-2

N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2917898
CAS No.: 1105218-23-2
M. Wt: 479.98
InChI Key: ZTBVMLZWZQHBHV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule compound of significant interest in chemical biology and preclinical research. Its complex structure, featuring a thiazolo[4,5-d]pyridazinone core, is characteristic of scaffolds designed to modulate enzyme activity. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that analogous compounds with the thiazolo[4,5-d]pyridazinone structure exhibit promising activity against a range of kinases, including PIM kinases and FLT3, which are critical targets in oncology research for their roles in cell proliferation, survival, and apoptosis [https://pubmed.ncbi.nlm.nih.gov/25937033/]. The specific substitution pattern of this molecule, including the 3-chloro-4-methylphenyl acetamide moiety and the pyrrolidine group, is engineered to optimize binding affinity and selectivity within the ATP-binding pocket of target kinases. Researchers utilize this compound to probe intracellular signaling pathways, study kinase-driven disease mechanisms, and evaluate therapeutic potential in cellular and biochemical assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2S/c1-15-9-10-17(13-18(15)25)26-19(31)14-30-23(32)21-22(20(28-30)16-7-3-2-4-8-16)33-24(27-21)29-11-5-6-12-29/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVMLZWZQHBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C23H20ClN3O2SC_{23}H_{20}ClN_3O_2S, with a molecular weight of approximately 470.01 g/mol. The structure features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

1. Antimicrobial Activity

Several studies have highlighted the potential antimicrobial properties of thiazole derivatives, including the compound . The presence of the thiazole ring is crucial for its activity against various pathogens:

  • Antibacterial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds similar to N-(3-chloro-4-methylphenyl)-2-acetamide have shown minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL against certain bacterial strains .
Pathogen MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli<125
Pseudomonas aeruginosa150

2. Antitumor Activity

Thiazole-containing compounds have also been studied for their anticancer properties. The structure activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines:

  • Cytotoxicity : Compounds with similar structural features have demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. For instance, a related thiazole derivative exhibited an IC50 of 1.61 µg/mL against cancer cell lines .

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been well-documented, with some compounds showing selective inhibition of cyclooxygenase enzymes (COX). For instance, derivatives were reported to have IC50 values ranging from 1.33 to 17.5 µM against COX-II .

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of various thiazole derivatives, revealing that compounds with similar structures to N-(3-chloro-4-methylphenyl)-2-acetamide showed significant protective effects in animal models against seizures induced by pentylenetetrazol (PTZ) . The SAR indicated that specific substitutions on the phenyl ring were critical for enhancing anticonvulsant activity.

Case Study 2: Structure Activity Relationship (SAR)

An extensive SAR analysis revealed that electron-donating groups on the phenyl ring significantly increased the biological activity of thiazole derivatives. The presence of a methyl group at position 4 was particularly noted to enhance antibacterial and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Thiazolo[4,5-d]pyridazinone 3-Chloro-4-methylphenyl, pyrrolidin-1-yl ~495.9* Enhanced solubility due to pyrrolidine; chloro-methylphenyl may improve lipophilicity.
N-(4-Chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Thiazolo[4,5-d]pyridazinone 4-Chlorophenyl, thiophen-2-yl 416.9 Thiophene introduces aromatic sulfur; lower molecular weight than target compound.
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine Varied aryl groups, thioxo moiety ~380–450 Pyrimidine core differs from pyridazinone; thioxo group may alter redox properties.
1,2,4-Oxadiazole-linked benzo[b][1,4]oxazinones Benzo[b][1,4]oxazinone Oxadiazole, substituted phenyl ~350–400 Oxadiazole improves metabolic stability; distinct core from thiazolo-pyridazinone.

*Estimated based on structural similarity to and .

Key Observations:

Core Heterocycle Differences: The thiazolo[4,5-d]pyridazinone core in the target compound differs from pyrimidine (e.g., ) or oxazinone () scaffolds, influencing electronic properties and binding interactions. Pyridazinone’s dual nitrogen atoms may enhance hydrogen-bonding capacity compared to pyrimidine derivatives .

Substituent Impact: Pyrrolidin-1-yl vs. Thiophen-2-yl: The pyrrolidine group in the target compound likely improves solubility and conformational flexibility compared to the rigid, sulfur-containing thiophene in . This substitution could modulate pharmacokinetic properties such as bioavailability . Chloro-Methylphenyl vs.

Synthetic Feasibility :

  • Compounds with thiophene or oxadiazole substituents (e.g., ) are synthesized via microwave-assisted or conventional methods, often requiring caesium carbonate or acetic acid as catalysts. The target compound’s pyrrolidine group may necessitate more complex synthetic routes, such as ring-closing metathesis or nucleophilic substitution .

Pharmacological and Predictive Insights

While direct biological data for the target compound are scarce, insights can be extrapolated from structurally related molecules:

  • α-Glucosidase Inhibition: Analogues with similar acetamide-thiazolo scaffolds (e.g., ) exhibit competitive enzyme inhibition, suggesting the target compound may act on carbohydrate-metabolizing enzymes. The pyrrolidine substituent could mimic monosaccharide interactions, enhancing inhibitory potency .
  • Computational Predictions : Machine learning models (e.g., XGBoost in ) predict that compounds with fused heterocycles and polar substituents (e.g., pyrrolidine) show favorable ADMET profiles. The target compound’s molecular weight (~495.9) aligns with drug-like properties, though its logP may require optimization .

Analytical and Toxicological Considerations

  • Characterization Techniques : Compounds in this class are typically analyzed via GC-MS, NMR, and IR (). The chloro-methylphenyl group in the target compound would produce distinct $^1$H NMR signals (e.g., aromatic protons at δ 7.2–7.8 ppm) compared to thiophene-containing analogs .
  • Toxicity Risks : Pyrrolidine rings are generally metabolically stable, but chloroaryl groups (as in and the target compound) may pose hepatotoxicity risks, as seen in related chlorophenyl derivatives (). Preclinical safety studies are advised .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the construction of the thiazolo[4,5-d]pyridazin core. A common approach includes:

  • Condensation of substituted pyridazinones with thiourea derivatives to form the thiazole ring.
  • Functionalization via nucleophilic substitution at the 2-position of the thiazole with pyrrolidine.
  • Acetamide coupling at the 5-position using reagents like EDC/HOBt for amide bond formation . Key intermediates: 4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl derivatives and activated acetamide precursors.

Q. Which spectroscopic techniques are critical for structural validation, and what spectral contradictions may arise?

  • 1H/13C NMR : Confirm regiochemistry of the pyrrolidine and phenyl substituents. Discrepancies in aromatic proton splitting may arise due to hindered rotation in the thiazolo-pyridazin system .
  • HRMS : Validate molecular formula. Isotopic patterns (e.g., chlorine atoms) must align with calculated values.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, which may cause deviations in predicted vs. observed bond angles .

Q. How can researchers design initial biological activity screens for this compound?

  • Prioritize in vitro assays targeting kinases or enzymes with known sensitivity to thiazolo-pyridazin analogs (e.g., cyclin-dependent kinases).
  • Use structure-activity relationship (SAR) models based on substituent effects: the 3-chloro-4-methylphenyl group may enhance lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thiazolo[4,5-d]pyridazin core under varying reaction conditions?

  • Apply Design of Experiments (DoE) to test variables: temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .
  • Monitor byproducts via LC-MS to identify side reactions (e.g., over-oxidation at the 4-oxo position) .

Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets of kinases. Pay attention to the acetamide’s hydrogen-bonding potential.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. The pyrrolidine group’s flexibility may influence binding kinetics .

Q. How should researchers resolve contradictions between theoretical and observed spectral data (e.g., unexpected NOE effects in NMR)?

  • Re-examine conformational dynamics: Restricted rotation in the thiazolo-pyridazin ring may lead to non-equivalent proton environments.
  • Use VT-NMR (variable-temperature NMR) to probe dynamic effects. For example, coalescence temperatures above 80°C suggest high rotational barriers .

Q. What mechanistic insights explain the compound’s reactivity in functionalization reactions (e.g., electrophilic substitution)?

  • The electron-deficient thiazolo-pyridazin core directs electrophiles to the 7-phenyl substituent.
  • DFT calculations can map electron density distribution, identifying nucleophilic "hotspots" (e.g., the 4-oxo group’s lone pairs) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data with synthetic replicates and computational models. For example, inconsistent mass spec peaks may indicate residual solvents or salt adducts .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves to quantify IC50 values. Account for solubility limits using DMSO/cosolvent systems .

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